molecular formula C22H21N3O3 B229500 1-(1-Naphthoyl)-4-(3-nitrobenzyl)piperazine

1-(1-Naphthoyl)-4-(3-nitrobenzyl)piperazine

Cat. No. B229500
M. Wt: 375.4 g/mol
InChI Key: YTVMNAMBUFAUEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Naphthoyl)-4-(3-nitrobenzyl)piperazine, also known as NAP, is a synthetic compound that belongs to the family of piperazines. It is a psychoactive drug that has gained attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 1-(1-Naphthoyl)-4-(3-nitrobenzyl)piperazine is not fully understood. However, it is believed to act on multiple targets in the brain, including the cholinergic and glutamatergic systems. 1-(1-Naphthoyl)-4-(3-nitrobenzyl)piperazine has been found to increase acetylcholine levels in the brain, which is important for memory and learning. It also modulates the activity of NMDA receptors, which are involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
1-(1-Naphthoyl)-4-(3-nitrobenzyl)piperazine has been found to have various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons. 1-(1-Naphthoyl)-4-(3-nitrobenzyl)piperazine also reduces the levels of inflammatory cytokines and oxidative stress markers in the brain. It has been found to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(1-Naphthoyl)-4-(3-nitrobenzyl)piperazine in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that 1-(1-Naphthoyl)-4-(3-nitrobenzyl)piperazine has not been extensively studied in humans, and its safety profile is not fully understood. Therefore, caution should be taken when interpreting the results of lab experiments.

Future Directions

For research include investigating its potential therapeutic properties in humans and identifying potential drug targets for its therapeutic use.

Synthesis Methods

The synthesis of 1-(1-Naphthoyl)-4-(3-nitrobenzyl)piperazine involves the reaction between 1-naphthoyl chloride and 3-nitrobenzylpiperazine in the presence of a base. The reaction yields 1-(1-Naphthoyl)-4-(3-nitrobenzyl)piperazine as a white crystalline solid with a melting point of 150-152°C. The purity of the compound can be confirmed through spectroscopic techniques such as NMR and IR.

Scientific Research Applications

1-(1-Naphthoyl)-4-(3-nitrobenzyl)piperazine has been studied for its potential therapeutic properties in various scientific research studies. It has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-(1-Naphthoyl)-4-(3-nitrobenzyl)piperazine has been found to inhibit the aggregation of beta-amyloid and tau proteins, which are associated with Alzheimer's disease. It also has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

Molecular Formula

C22H21N3O3

Molecular Weight

375.4 g/mol

IUPAC Name

naphthalen-1-yl-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C22H21N3O3/c26-22(21-10-4-7-18-6-1-2-9-20(18)21)24-13-11-23(12-14-24)16-17-5-3-8-19(15-17)25(27)28/h1-10,15H,11-14,16H2

InChI Key

YTVMNAMBUFAUEB-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC=CC4=CC=CC=C43

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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